molecular formula C26H33ClN4O2 B2957697 N-(3-chloro-4-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide CAS No. 922040-68-4

N-(3-chloro-4-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide

Cat. No. B2957697
CAS RN: 922040-68-4
M. Wt: 469.03
InChI Key: AMXFVRVUBXTZDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide is a useful research compound. Its molecular formula is C26H33ClN4O2 and its molecular weight is 469.03. The purity is usually 95%.
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Scientific Research Applications

Blood Platelet Aggregation Inhibition

One area of research investigates the inhibition of ADP-induced aggregation of blood platelets. A compound, designated as (E)-4-[4-(Methylthio)phenyl]-1-(2-piperidinyl)-3-buten-2-one hydrochloride, demonstrated potential in inhibiting platelet aggregation ex vivo in guinea pigs. This study highlights the interest in piperidine derivatives for their possible therapeutic applications in conditions related to platelet aggregation (Grisar et al., 1976).

Platelet Antiaggregating Activity

Another study explored the synthesis of N-acyl-N-phenyl-1-pyrrolidine-, 1-piperidine-, and similar derivatives showing platelet antiaggregating activity. These activities were found to be superior or comparable to that of acetylsalicylic acid in vitro, indicating the potential utility of these compounds in the management of diseases that involve platelet aggregation (Ranise et al., 1991).

Antihypertensive Agents

Research into antihypertensive agents has identified piperidine derivatives with a quinazoline ring system as potential candidates. Some of these compounds showed strong hypotension effects in spontaneously hypertensive rat models, indicating their potential application in treating hypertension (Takai et al., 1986).

Anticancer and Antibacterial Evaluation

Compounds containing the 2-chloro-3-hetarylquinolines structure have been synthesized and evaluated for their antibacterial and anticancer activities. Specific derivatives exhibited potent antibacterial activity against S. aureus and demonstrated a broad range of activity against various tumor cell lines, suggesting their applicability in antibacterial and anticancer research (Bondock & Gieman, 2015).

Insecticidal Activity

Pyridine derivatives have been prepared and tested for their insecticidal activity against cowpea aphid, Aphis craccivora Koch. The study found that some compounds possess moderate to strong aphidicidal activities, which could be leveraged in developing new insecticidal agents (Bakhite et al., 2014).

properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33ClN4O2/c1-18-8-10-21(16-22(18)27)29-26(33)25(32)28-17-24(31-13-4-3-5-14-31)20-9-11-23-19(15-20)7-6-12-30(23)2/h8-11,15-16,24H,3-7,12-14,17H2,1-2H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXFVRVUBXTZDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCCC4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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